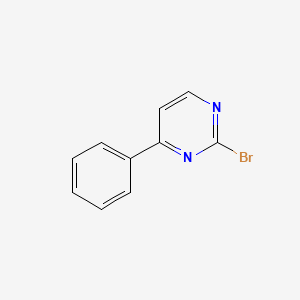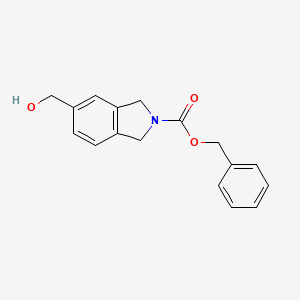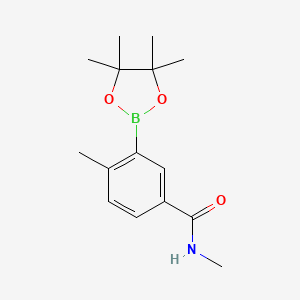
2-Bromo-4-phenylpyrimidine
Overview
Description
2-Bromo-4-phenylpyrimidine is a chemical compound with the CAS Number: 10198-98-8. It has a molecular weight of 235.08 and its IUPAC name is 2-bromo-4-phenylpyrimidine . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-phenylpyrimidine is 1S/C10H7BrN2/c11-10-12-7-6-9 (13-10)8-4-2-1-3-5-8/h1-7H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-4-phenylpyrimidine are not available, pyrimidines are known to undergo a variety of reactions. For instance, they can participate in nucleophilic aromatic substitution (SNAr) reactions .Physical And Chemical Properties Analysis
2-Bromo-4-phenylpyrimidine is a powder at room temperature . It has a melting point of 85-87 degrees Celsius .Scientific Research Applications
Chemical Reactions and Mechanisms
- 2-Bromo-4-phenylpyrimidine, when reacted with potassium amide in liquid ammonia, results in the formation of 2-amino-4-phenylpyrimidine and other compounds. This process involves a mechanism known as the SN(ANRORC)-mechanism, characterized by an initial addition of the nucleophile, followed by ring-opening and ring-closure (Kroon & Plas, 2010).
Synthesis and Properties
- Novel pyrimidine derivatives have been synthesized using 2-bromo-4-phenylpyrimidine as a starting material. These derivatives have been investigated for their analgesic and ulcerogenic activity, highlighting the compound's utility in developing new pharmaceutical agents (Chaudhary et al., 2012).
- The thermal stability of bropirimine, a compound related to 2-bromo-4-phenylpyrimidine, has been studied, revealing that its stability decreases when mixed with certain excipients. This insight is significant for the formulation of drugs containing similar compounds (Irwin & Iqbal, 1988).
Structural and Molecular Studies
- Structural studies on bioactive compounds, including derivatives of 2-bromo-4-phenylpyrimidine, have shown that these compounds undergo various chemical reactions like nitration, sulphonation, and electrophilic substitutions. This knowledge is crucial for the design of novel drugs with specific biological activities (Stevens et al., 1995).
Safety and Hazards
The safety information for 2-Bromo-4-phenylpyrimidine includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Future Directions
While specific future directions for 2-Bromo-4-phenylpyrimidine are not available, there is ongoing research into the development of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity . This suggests that 2-Bromo-4-phenylpyrimidine and similar compounds could have potential applications in the development of new therapeutic agents.
Mechanism of Action
Target of Action
2-Bromo-4-phenylpyrimidine is a chemical compound that has been studied for its potential biological activity. The primary target of this compound is the p38α mitogen-activated protein kinase . This kinase is a serine/threonine kinase that plays a crucial role in cellular processes, including the release of pro-inflammatory cytokines .
Mode of Action
It is believed to interact with its target, the p38α mitogen-activated protein kinase, in a way that modulates its activity . This interaction could lead to changes in the kinase’s function, potentially influencing various cellular processes .
Biochemical Pathways
The p38α mitogen-activated protein kinase, the target of 2-Bromo-4-phenylpyrimidine, is involved in several biochemical pathways. It links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes . The compound’s interaction with this kinase could therefore affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of 2-Bromo-4-phenylpyrimidine’s action are largely dependent on its interaction with the p38α mitogen-activated protein kinase . By modulating the activity of this kinase, the compound could influence various cellular processes and potentially exert biological effects .
properties
IUPAC Name |
2-bromo-4-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGLZNXUEONFOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-phenylpyrimidine | |
CAS RN |
10198-98-8 | |
| Record name | 2-bromo-4-phenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B3074338.png)

![2-Methoxy-6-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B3074347.png)
![2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3074360.png)
![2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074378.png)
![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3074385.png)
![3-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074389.png)
![2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol](/img/structure/B3074392.png)
![N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine](/img/structure/B3074406.png)
![3-[(2-Hydroxybenzyl)amino]benzonitrile](/img/structure/B3074410.png)

![(Dimethylphenylphosphine)(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate](/img/structure/B3074433.png)

